
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyphenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors For instance, the reaction of 4-ethoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions can yield the desired pyrazole derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that lead to the desired biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxyphenylacetic acid: Shares the ethoxyphenyl group but lacks the pyrazole ring.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the ethoxyphenyl group.
Uniqueness
The uniqueness of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid lies in its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-[1-(4-ethoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-13-7-5-12(6-8-13)17-11(3)14(9-15(18)19)10(2)16-17/h5-8H,4,9H2,1-3H3,(H,18,19) |
Clé InChI |
KPURDQBLNFRJDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


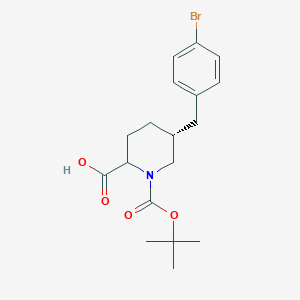
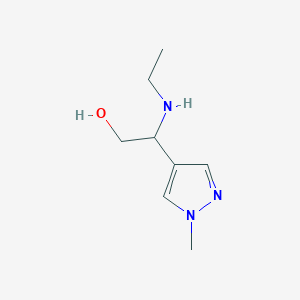

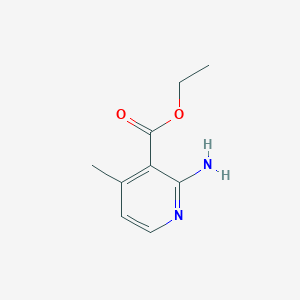
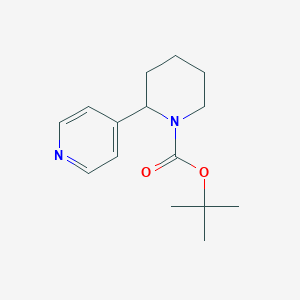
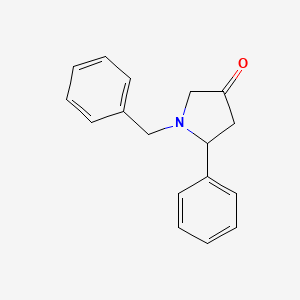


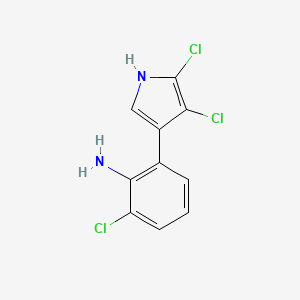
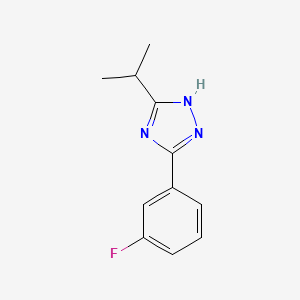

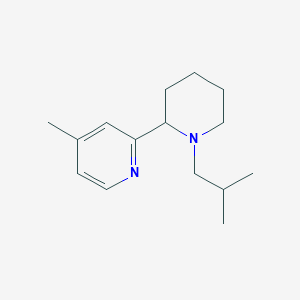
![1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
